

Chapter 1: Foundational Structural Elucidation: A Multi-Nuclear NMR Approach

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Compound of Interest

Compound Name: 3-(Methoxymethylene)oxetane

CAS No.: 1313739-05-7

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1.1 The Rationale: Why Nuclear Magnetic Resonance (NMR) is the Primary Tool

For a novel small organic molecule like **3-(methoxymethylene)oxetane**, NMR spectroscopy is the unparalleled first choice for structural analysis in solution. It provides a detailed atomic-level map of the molecular framework by probing the magnetic properties of specific nuclei (primarily ^1H and ^{13}C). Through a series of one- and two-dimensional experiments, we can unambiguously determine the molecule's constitution—how atoms are connected—and glean critical insights into its stereochemistry. This non-destructive technique establishes the foundational data upon which all further analyses are built.

1.2 Experimental Protocols: A Step-by-Step Guide to NMR Analysis

The following protocols outline a comprehensive NMR workflow for characterizing **3-(methoxymethylene)oxetane**.

Protocol 1.1: Sample Preparation

- Weigh approximately 5-10 mg of **3-(methoxymethylene)oxetane**.

- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean NMR tube. The choice of solvent is critical; CDCl_3 is often a good starting point for its ability to dissolve a wide range of organic compounds.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required, although modern spectrometers can reference the residual solvent peak.

Protocol 1.2: Spectroscopic Data Acquisition

- ^1H NMR (Proton NMR): Acquire a standard one-dimensional proton spectrum. This experiment identifies all unique proton environments and their relative numbers (through integration) and provides information on neighboring protons through spin-spin coupling.
- $^{13}\text{C}\{^1\text{H}\}$ NMR (Proton-Decoupled Carbon NMR): Acquire a one-dimensional carbon spectrum with proton decoupling. This reveals the number of unique carbon environments. For more detail, an Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can distinguish between CH_3 , CH_2 , CH , and quaternary carbons.
- 2D COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically those on adjacent carbons. It is essential for tracing proton-proton connectivity pathways through the molecule.
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H bond information.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is the key to connecting molecular fragments and establishing the complete carbon skeleton.

1.3 Expected Data & Interpretation

Based on the structure of **3-(methoxymethylene)oxetane** ($\text{C}_5\text{H}_8\text{O}_2$)[1][2], we can predict the expected NMR signals. The numbering scheme below will be used for assignments.

Figure 1: Numbering scheme for 3-(methoxymethylene)oxetane.

Table 1: Predicted NMR Data for **3-(methoxymethylene)oxetane** in CDCl₃

Atom(s)	Experiment	Predicted Chemical Shift (δ , ppm)	Expected Multiplicity / Correlation	Rationale
H on C1, C4	^1H NMR	4.5 - 4.9	Triplet (t) or Multiplet (m)	Protons on carbons adjacent to the oxetane oxygen are highly deshielded. They are coupled to the proton on C3. [3]
H on C3	^1H NMR	3.0 - 3.5	Multiplet (m)	The methine proton at the ring junction is coupled to protons on C1, C4, and potentially long-range to H5.
H5	^1H NMR	5.8 - 6.2	Singlet (s) or fine multiplet	The vinylic proton is deshielded by the adjacent oxygen and double bond.
H on C7	^1H NMR	3.5 - 3.8	Singlet (s)	The methyl protons of the methoxy group are in a typical ether environment.
C1, C4	^{13}C NMR	70 - 80	CH_2	The oxetane ring carbons adjacent to oxygen are

				significantly deshielded.[4][5]
C3	¹³ C NMR	35 - 45	CH	The sp ³ carbon at the point of substitution.
C5	¹³ C NMR	140 - 150	C (quaternary)	The sp ² carbon of the exocyclic double bond attached to oxygen is highly deshielded.
C=C	¹³ C NMR	90 - 100	CH	The terminal sp ² carbon of the vinyl ether.
C7	¹³ C NMR	55 - 60	CH ₃	The methyl carbon of the methoxy group.
H1/4 ↔ H3	COSY	N/A	Correlation	Shows coupling between the oxetane ring protons.
H1/4 ↔ C1/4	HSQC	N/A	Correlation	Confirms the direct attachment of these protons and carbons.
H5 ↔ C=C	HSQC	N/A	Correlation	Confirms the direct attachment of the vinylic proton and carbon.
H7 ↔ C7	HSQC	N/A	Correlation	Confirms the direct attachment of the methoxy

protons and carbon.

H7 ↔ C5

HMBC

N/A

Correlation

Crucial correlation:
Connects the methoxy group to the exocyclic double bond.

H5 ↔ C3

HMBC

N/A

Correlation

Crucial correlation:
Connects the exocyclic double bond to the oxetane ring.

H1/4 ↔ C3

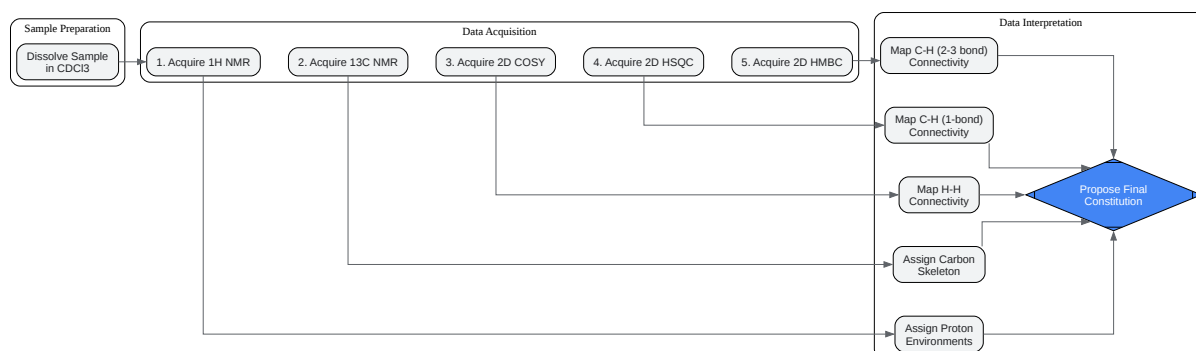
HMBC

N/A

Correlation

Confirms the structure of the oxetane ring.

1.4 Visualization: NMR Analysis Workflow



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Caption: Logical workflow for NMR-based structural elucidation.

Chapter 2: Confirming Constitution with Mass Spectrometry and Vibrational Spectroscopy

2.1 The Rationale: Orthogonal Validation

While NMR provides the structural blueprint, high-resolution mass spectrometry (HRMS) offers exacting confirmation of the elemental formula. Fourier-transform infrared (FTIR) spectroscopy

provides a rapid, orthogonal validation by identifying the key functional groups present, confirming that the proposed structure is consistent with its vibrational properties.

2.2 Experimental Protocols

Protocol 2.1: High-Resolution Mass Spectrometry (HRMS)

- Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, using an appropriate ionization technique. Electrospray ionization (ESI) is a common choice.
- Acquire the mass spectrum in positive ion mode, looking for the protonated molecule $[M+H]^+$.
- Compare the measured accurate mass of the molecular ion with the theoretical mass calculated for the proposed formula, $C_5H_8O_2$. The difference should be less than 5 ppm.

Protocol 2.2: Fourier-Transform Infrared (FTIR) Spectroscopy

- Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.
- Acquire the spectrum, typically over a range of 4000 to 400 cm^{-1} .
- Identify characteristic absorption bands corresponding to the functional groups in the molecule.

2.3 Expected Data & Interpretation

Table 2: HRMS and FTIR Data for $C_5H_8O_2$

Technique	Parameter	Expected Value	Interpretation
HRMS (ESI+)	Theoretical Mass [M+H] ⁺	101.0603 Da	Calculated for C ₅ H ₉ O ₂ ⁺
HRMS (ESI+)	Measured Mass [M+H] ⁺	Within 5 ppm of theoretical	Confirms elemental formula is C ₅ H ₈ O ₂ .
FTIR	C=C Stretch	~1670-1650 cm ⁻¹	Confirms the presence of the exocyclic double bond.
FTIR	C-O-C Stretch (vinyl ether)	~1250-1200 cm ⁻¹ (strong, asymmetric)	Characteristic of the =C-O-CH ₃ moiety.
FTIR	C-O-C Stretch (oxetane ring)	~1000-950 cm ⁻¹ (symmetric)	Indicates the presence of the strained cyclic ether. [6]
FTIR	=C-H Bend	~900-850 cm ⁻¹	Confirms the vinylic proton.

Chapter 3: The Definitive Solid-State Structure: Single-Crystal X-Ray Crystallography

3.1 The Rationale: The Gold Standard for 3D Structure

X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state.[7][8] It allows for the precise measurement of bond lengths, bond angles, and torsional angles, which is especially critical for understanding the strain and conformation of the four-membered oxetane ring.[9] This technique moves beyond mere connectivity to provide a precise geometric model of the molecule.

3.2 Experimental Protocol: From Crystal to Structure

Protocol 3.1: Single Crystal Growth

- Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane).
- Employ a slow crystallization technique. The most common is slow evaporation of the solvent in a loosely covered vial over several days. Alternatively, vapor diffusion (placing the vial in a sealed chamber containing a less-polar "anti-solvent" like hexane) can yield high-quality crystals.
- Identify a suitable single crystal (clear, well-defined faces, appropriate size) under a microscope.

Protocol 3.2: Data Collection and Structure Refinement

- Mount the selected crystal on a goniometer head of a single-crystal X-ray diffractometer.
- Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
- Collect diffraction data by rotating the crystal in the X-ray beam.
- Process the diffraction data to obtain a set of structure factors.
- Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map and molecular model.
- Refine the model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit.

3.3 Expected Data & Interpretation

The crystallographic data will provide a definitive 3D model. Key parameters to analyze include:

- **Oxetane Ring Puckering:** Unsubstituted oxetane is nearly planar, but substitution can induce a more puckered conformation to relieve steric strain.^[10] The degree of puckering can be quantified by the ring's dihedral angles.
- **Bond Lengths and Angles:** The C-C and C-O bond lengths within the oxetane ring will be characteristic of a strained four-membered ring. The internal angles will deviate significantly

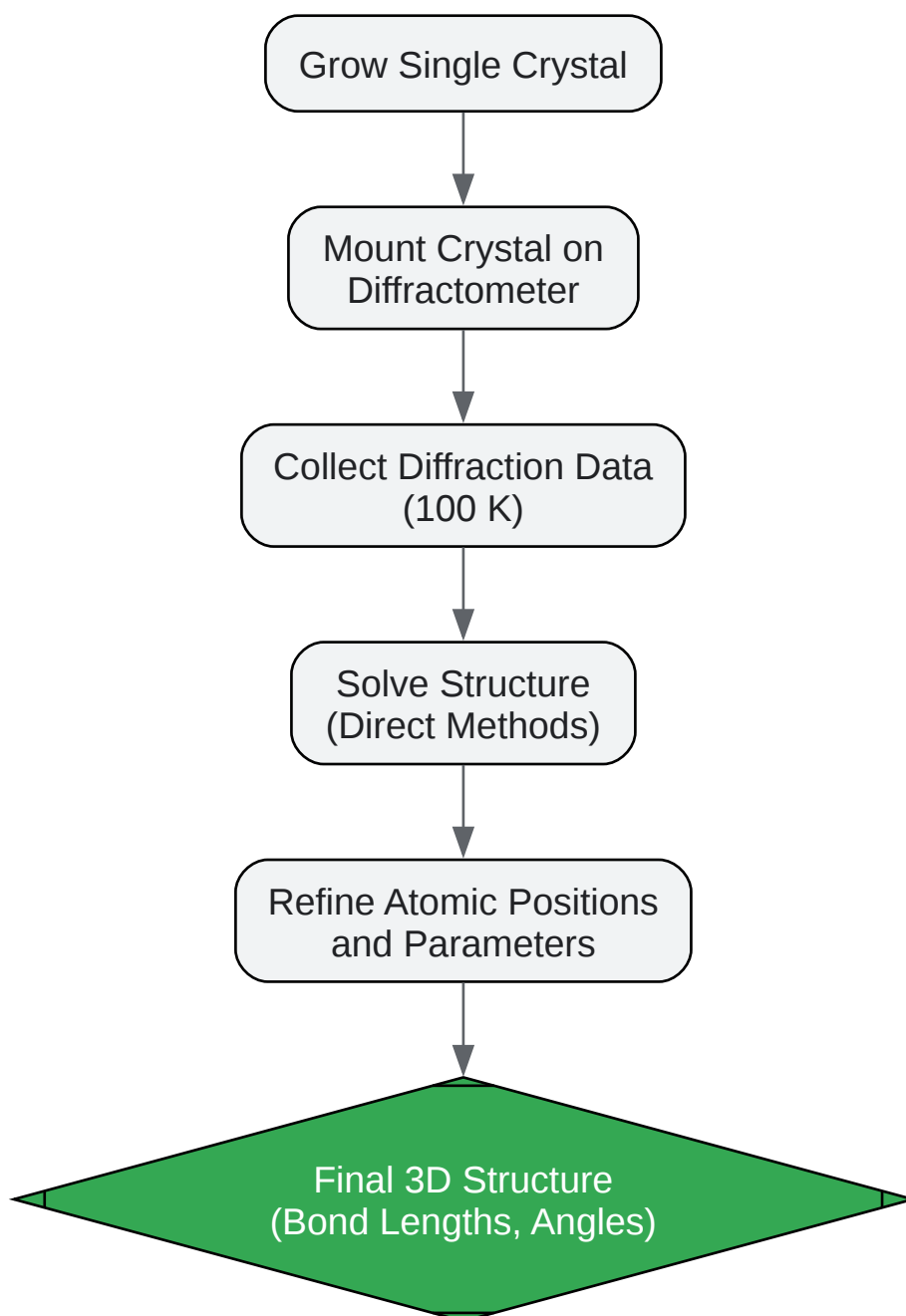
from the ideal sp^3 tetrahedral angle of 109.5° , typically being around 90° .^[9]

- Intermolecular Interactions: The crystal packing will reveal any significant hydrogen bonds or other intermolecular forces that stabilize the solid-state structure.

Table 3: Representative Bond Parameters for Oxetane Rings

Parameter	Typical Value	Significance
C-O Bond Length	$\sim 1.46 \text{ \AA}$	Standard for cyclic ethers. ^[9]
C-C Bond Length	$\sim 1.53 \text{ \AA}$	Standard for cyclic alkanes. ^[9]
C-C-C Angle	$\sim 85^\circ$	Highly compressed due to ring strain. ^[9]
C-O-C Angle	$\sim 92^\circ$	Highly compressed due to ring strain. ^[9]

3.4 Visualization: X-Ray Crystallography Workflow



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Caption: Workflow for single-crystal X-ray analysis.

Chapter 4: In Silico Analysis: Complementing Experiment with Theory

4.1 The Rationale: Computational Validation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate experimental findings and provide deeper electronic insights.[11][12] By calculating the molecule's minimum energy conformation, we can predict its geometric parameters and spectroscopic properties (NMR, IR). A strong correlation between calculated and experimental data provides a high degree of confidence in the final structural assignment.

4.2 Protocol: DFT Calculation

- **Model Building:** Construct the **3-(methoxymethylene)oxetane** molecule in a computational chemistry software package.
- **Geometry Optimization:** Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.
- **Frequency Calculation:** Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
- **NMR Calculation:** Using the optimized geometry, perform an NMR calculation (e.g., using the GIAO method) to predict the ^1H and ^{13}C chemical shifts.

4.3 Data Presentation: Comparing Theory and Experiment

The true power of this approach lies in direct comparison.

Table 4: Comparison of Experimental and DFT-Calculated Data

Parameter	Experimental Value	Calculated Value (B3LYP/6-31G(d,p))	Agreement
^{13}C Shift (C1/C4)	(from NMR)	(from calculation)	High/Medium/Low
^{13}C Shift (C5)	(from NMR)	(from calculation)	High/Medium/Low
C-O-C Angle	(from X-ray)	(from calculation)	High/Medium/Low
Puckering Angle	(from X-ray)	(from calculation)	High/Medium/Low

A high level of agreement between the three orthogonal techniques—NMR, X-ray, and DFT—provides an exceptionally robust and validated structural determination.

Conclusion: A Holistic and Self-Validating Structural View

The structural elucidation of **3-(methoxymethylene)oxetane** is achieved not by a single technique, but by the synergistic application of multiple, orthogonal analytical methods. NMR spectroscopy lays the constitutional foundation in solution. Mass spectrometry and IR spectroscopy provide rapid and definitive confirmation of the molecular formula and functional groups. Single-crystal X-ray crystallography delivers the unambiguous, high-resolution 3D structure in the solid state. Finally, computational modeling validates these experimental findings, creating a self-consistent and comprehensive structural profile that is essential for understanding the molecule's properties and potential applications in medicinal chemistry and materials science.

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